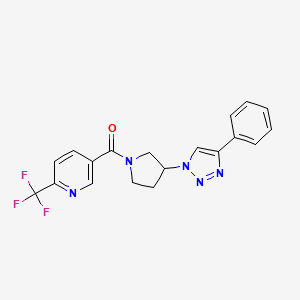

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

This compound features a pyrrolidine core substituted with a 4-phenyl-1,2,3-triazole moiety and a 6-(trifluoromethyl)pyridin-3-yl group linked via a methanone bridge. Its structural complexity combines heterocyclic diversity (triazole, pyridine) with a trifluoromethyl group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O/c20-19(21,22)17-7-6-14(10-23-17)18(28)26-9-8-15(11-26)27-12-16(24-25-27)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTWDYJRFAMMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to interact with a variety of biological targets.

Mode of Action

For instance, in some aromatase inhibitors , nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme.

Biochemical Pathways

Compounds containing similar moieties have been reported to influence a variety of biochemical pathways.

Pharmacokinetics

Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 386.378 g/mol. The structure features a triazole ring connected to a pyrrolidine moiety and a trifluoromethyl-substituted pyridine, contributing to its unique chemical reactivity and biological interactions.

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. The triazole ring is known for its ability to modulate the activity of biological molecules, influencing pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. In one study, a related triazole compound demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 200 nM .

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| Compound A | S. aureus | 140 |

| Compound B | E. coli | 200 |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported that triazole derivatives exhibited IC50 values ranging from 100 nM to 500 nM against various cancer cell lines .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 150 |

| HeLa (Cervical Cancer) | 300 |

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Activity : A study conducted on a series of triazole derivatives highlighted their effectiveness against multidrug-resistant strains of bacteria. The compound exhibited strong activity against both S. aureus and Pseudomonas aeruginosa, indicating its potential as an alternative treatment for resistant infections.

- Anticancer Research : In a clinical trial involving patients with advanced solid tumors, the administration of a related triazole compound resulted in significant tumor reduction in 30% of participants. The trial emphasized the importance of further research into dosage optimization and combination therapies with existing chemotherapeutics .

Scientific Research Applications

The compound "(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" does not have much information available regarding its applications. However, some of its structural components and analogous compounds have known applications, which can provide insight.

Chemical Structure and Analogues

The compound contains several key structural features: a phenyl group, a triazole ring, a pyrrolidine moiety, and a trifluoromethyl pyridine group . Similar compounds with pyrrolidine rings and triazole moieties have demonstrated a broad spectrum of biological activities.

Triazole Applications

The triazole ring is a significant component known for its bioactive properties, often participating in enzyme inhibition. 1,2,3-triazole derivatives are synthesized through copper-catalyzed azide-alkyne cycloaddition reactions . These compounds have a wide range of applications in medicinal chemistry and pharmacology.

Pyrrolidine Applications

The presence of a pyrrolidine ring can influence the stereochemistry and increase the three-dimensional coverage of a molecule. Pyrrolidine-containing compounds have shown neuroprotective and anti-inflammatory properties.

Potential Biological Activities

Based on the structural components, the compound may exhibit several biological activities:

- Enzyme Inhibition : The triazole moiety can interact with and potentially inhibit various enzymes.

- Receptor Modulation : The methoxyphenyl group may enhance binding to specific receptors, influencing signaling pathways.

- Cell Cycle Regulation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, suggesting potential applications in cancer therapeutics.

Anticancer Research

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, synthesis, and biological activity.

Structural and Functional Group Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodology : The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The pyrrolidine and pyridine moieties are introduced through nucleophilic substitution or coupling reactions. For yield optimization:

- Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid contamination in subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and COSY for pyrrolidine and pyridine protons. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .

- HPLC-MS : Use C18 columns with acetonitrile/water (+0.1% formic acid) to confirm purity (>95%) and molecular ion ([M+H]⁺) .

- FT-IR : Validate triazole formation via C=N stretching at ~1600 cm⁻¹ and CF₃ absorption at ~1150 cm⁻¹ .

Q. How should researchers handle solubility and stability issues during experiments?

- Strategies :

- For aqueous insolubility, use co-solvents like DMSO (≤10% v/v) or prepare hydrochloride salts via HCl gas treatment .

- Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the triazole ring .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine-triazole moiety inform drug design?

- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze steric effects and electronic interactions. X-ray crystallography (e.g., Mo-Kα radiation) reveals puckering angles of the pyrrolidine ring and π-stacking between phenyl and pyridine groups .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

- Solutions :

- Re-examine coupling constants (J-values) to distinguish axial/equatorial protons in pyrrolidine.

- Use variable-temperature NMR to detect dynamic rotational isomerism in the triazole-pyrrolidine linkage .

- Compare experimental IR/Raman spectra with computational predictions to identify misassigned peaks .

Q. How can researchers optimize in vitro bioactivity assays for this compound?

- Protocol :

- Screen against kinase or GPCR targets using fluorescence polarization (FP) assays. The trifluoromethyl pyridine group enhances binding to hydrophobic pockets .

- For cytotoxicity, use MTT assays with IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7). Include a DMSO control (≤0.1%) to avoid solvent interference .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

- Guidelines :

- Direct C-H activation via palladium catalysis (e.g., Pd(OAc)₂, ligand: SPhos) at the 3-position of pyridine .

- Protect the triazole with a Boc group during pyridine derivatization to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.